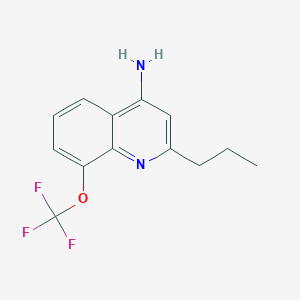
4-Amino-2-propyl-8-trifluoromethoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-propyl-8-trifluoromethoxyquinoline is a chemical compound with the molecular formula C13H13F3N2O and a molecular weight of 270.25 g/mol This compound is characterized by the presence of an amino group, a propyl group, and a trifluoromethoxy group attached to a quinoline ring
準備方法
The synthesis of 4-Amino-2-propyl-8-trifluoromethoxyquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Amination: The amino group can be introduced through reduction reactions or direct amination of the quinoline core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .
化学反応の分析
4-Amino-2-propyl-8-trifluoromethoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the amino group to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the trifluoromethoxy group, leading to the formation of various derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures .
科学的研究の応用
4-Amino-2-propyl-8-trifluoromethoxyquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 4-Amino-2-propyl-8-trifluoromethoxyquinoline involves its interaction with specific molecular targets and pathways. The amino group and the trifluoromethoxy group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
4-Amino-2-propyl-8-trifluoromethoxyquinoline can be compared with other similar compounds, such as:
4-Amino-6-trifluoromethoxyquinoline: This compound has a similar structure but differs in the position of the trifluoromethoxy group, which can lead to different chemical and biological properties.
4-Aminoquinoline: Lacks the propyl and trifluoromethoxy groups, making it less complex and potentially less versatile in certain applications.
2-Propylquinoline: Lacks the amino and trifluoromethoxy groups, which may reduce its biological activity and specificity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
特性
分子式 |
C13H13F3N2O |
|---|---|
分子量 |
270.25 g/mol |
IUPAC名 |
2-propyl-8-(trifluoromethoxy)quinolin-4-amine |
InChI |
InChI=1S/C13H13F3N2O/c1-2-4-8-7-10(17)9-5-3-6-11(12(9)18-8)19-13(14,15)16/h3,5-7H,2,4H2,1H3,(H2,17,18) |
InChIキー |
XYXRLGWDXVLHLG-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


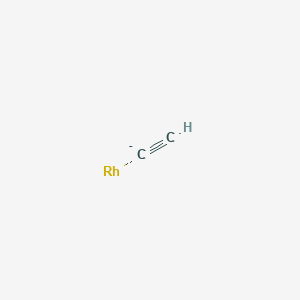
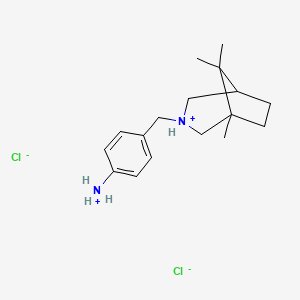
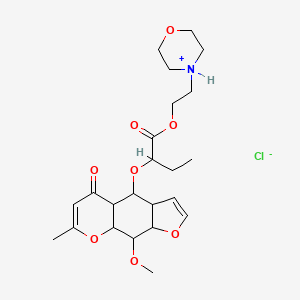

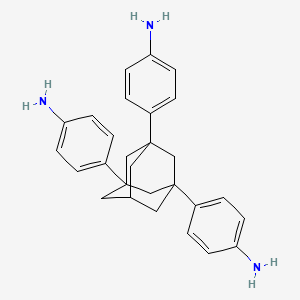
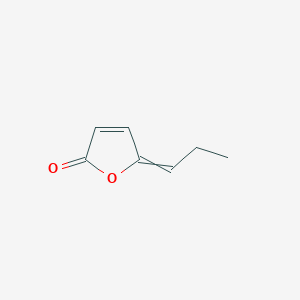
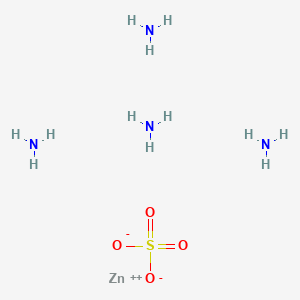
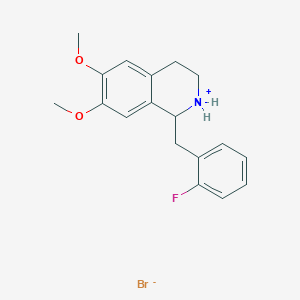
![diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride](/img/structure/B15343840.png)

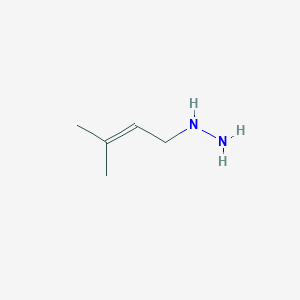
![1,2-dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B15343858.png)
![(4-Methoxyphenyl)methyl (6S)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15343859.png)
![(1S,5R)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B15343868.png)
